3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
Overview
Description
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO3S and a molecular weight of 301.67 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acids and other related compounds.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another compound with a trifluoroethyl group, used in similar applications.
2,2,2-Trifluoroethyl isocyanate: A precursor in the synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride.
Uniqueness: this compound is unique due to its combination of a trifluoroethyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylcarbamoyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSAZEXBOHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016875-95-8 | |
Record name | 3-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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